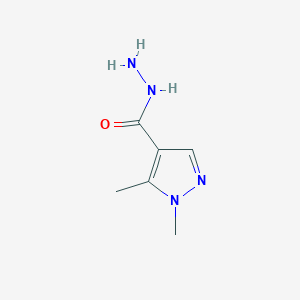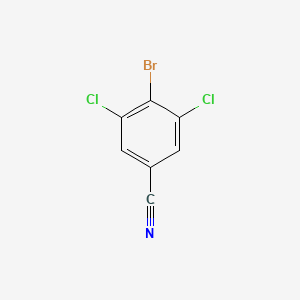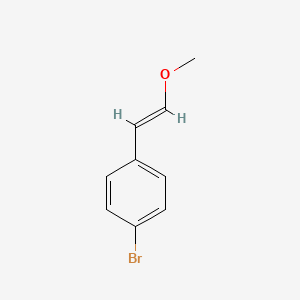
1-Bromo-4-(2-methoxy-vinyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-methoxy-vinyl)-benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 2-methoxy-vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methoxy-vinyl)-benzene can be synthesized through several methods:
Bromination of 4-(2-methoxy-vinyl)-benzene: This involves the bromination of 4-(2-methoxy-vinyl)-benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Vinylation of 1-Bromo-4-methoxybenzene: This method involves the vinylation of 1-bromo-4-methoxybenzene using a vinylating agent like acetylene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-methoxy-vinyl)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy-vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(2-methoxy-ethyl)-benzene using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (copper, palladium).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen), catalysts (palladium on carbon).
Major Products Formed
Substitution: 4-(2-methoxy-vinyl)-aniline, 4-(2-methoxy-vinyl)-thiophenol.
Oxidation: 4-(2-methoxy-vinyl)-benzaldehyde, 4-(2-methoxy-vinyl)-benzoic acid.
Reduction: 4-(2-methoxy-ethyl)-benzene.
Applications De Recherche Scientifique
1-Bromo-4-(2-methoxy-vinyl)-benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-methoxy-vinyl)-benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In medicinal chemistry, its biological activity is determined by its interaction with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2-methoxy-vinyl)-benzene can be compared with similar compounds like:
1-Bromo-4-methoxybenzene: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-(2-Bromo-vinyl)-methoxybenzene: Has the bromine atom on the vinyl group, leading to different reactivity and applications.
1-Bromo-4-(2-hydroxy-vinyl)-benzene: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.
Propriétés
IUPAC Name |
1-bromo-4-[(E)-2-methoxyethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIZBDGFTLQZQI-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


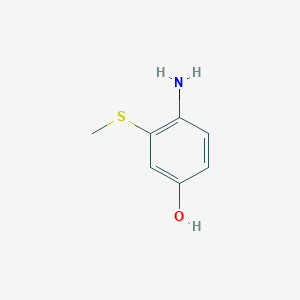



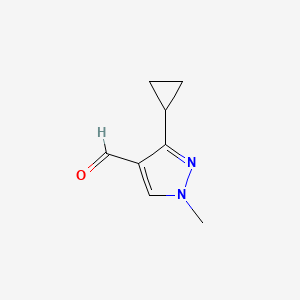


![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)

